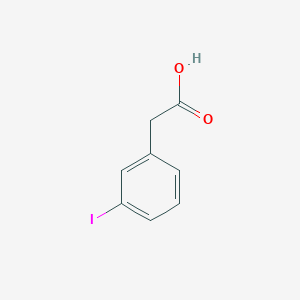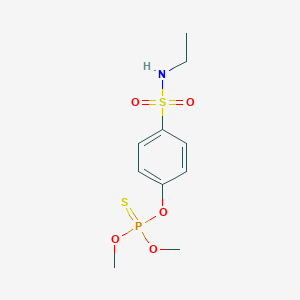
Asperlactone
Übersicht
Beschreibung
Asperlactone is a compound with the molecular formula C9H12O4 . It is a fungal metabolite that can be isolated from Aspergillus ochraceus .
Synthesis Analysis
The biosynthesis of asperlactone involves incorporation studies with [2-13C, 2-2H3]acetate . A study on the biosynthesis of asperlactone and aspyrone, pentaketide metabolites of Aspergillus melleus, was conducted using [1-13C, 18O2] acetate and 18O2 gas .
Molecular Structure Analysis
Asperlactone has a molecular weight of 184.19 g/mol . Its structure includes four defined stereocentres .
Chemical Reactions Analysis
Asperlactone is a product of the secondary metabolism of the fungus Aspergillus ochraceopetaliformis . The compound has been found to inhibit superoxide anion generation .
Physical And Chemical Properties Analysis
Asperlactone has a molecular weight of 184.19 g/mol . Further details about its physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Structural Analysis
- Asperlactone, a fungal metabolite, has been a subject of significant research regarding its biosynthesis. Studies have shown that its biosynthesis involves acetate incorporation and features intricate carbon skeleton rearrangements, sharing biosynthetic pathways with co-metabolites like aspyrone (Brereton, Garson, & Staunton, 1984). Another study used 17O NMR spectroscopy to trace the biosynthesis of asperlactone, revealing its origin from a common diepoxide intermediate (Staunton & Sutkowski, 1991). Additionally, the structural and stereochemical properties of asperlactone have been elucidated through comparative spectroscopic studies, contributing to our understanding of its molecular architecture (Garson, Staunton, & Jones, 1984).
Antimicrobial and Bioactive Properties
- Asperlactone has demonstrated bactericidal and fungicidal activities, particularly effective against certain micro-organisms. Its structure, specifically the epoxy group, seems crucial for this bioactivity (Torres, Balcells, Sala, Sanchis, & Canela, 1998). A study in 2020 reported the anti-inflammatory activity of asperlactone, highlighting its potential in inhibiting superoxide anion and elastase release (Hu et al., 2020).
Role in Fungal Metabolism and Potential Applications
- Asperlactone is also significant in the context of fungal metabolism, as observed in Aspergillus species. The cloning and characterization of genes involved in its biosynthesis suggest its importance in the metabolic pathways of these fungi (Bacha et al., 2009). Its potential in cancer treatment was indicated by a study identifying asperlactone among constituents isolated from Aspergillus phoenicis, demonstrating antiproliferative activity against various cancer cell lines (Pettit et al., 2009).
Wirkmechanismus
Target of Action
Asperlactone is a secondary metabolite isolated from Aspergillus ochraceus . It exhibits antifungal and antibacterial properties , indicating that its primary targets are likely to be specific components of bacterial and fungal cells.
Mode of Action
Given its antifungal and antibacterial properties, it is likely that asperlactone interacts with its targets in a way that inhibits the growth or survival of these microorganisms .
Biochemical Pathways
The biosynthesis of Asperlactone involves the incorporation of [2-13C, 2-2H3]acetate . The C-7 methyl group of Asperlactone retains up to two hydrogens from [2-13C,2-2H3]acetate . This suggests that Asperlactone is involved in biochemical pathways related to acetate metabolism.
Result of Action
Asperlactone exhibits antifungal and antibacterial properties . This suggests that the result of its action is the inhibition of growth or survival of certain bacteria and fungi.
Eigenschaften
IUPAC Name |
(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4(10)7-3-6(9(11)13-7)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLNPJDEXLLCQG-DGCAKLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC(OC2=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O1)C2=C[C@@H](OC2=O)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227215 | |
| Record name | 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asperlactone | |
CAS RN |
76375-62-7 | |
| Record name | 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076375627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

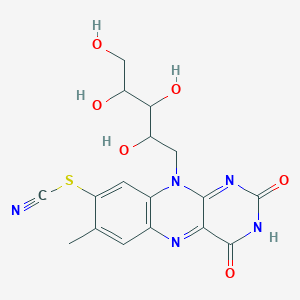
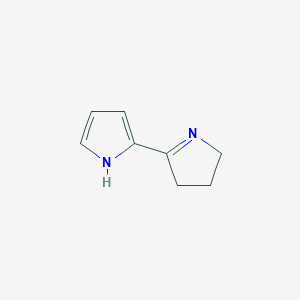
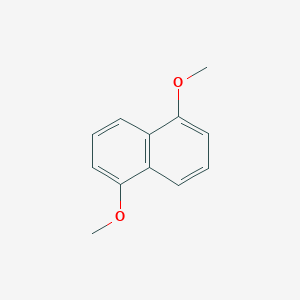
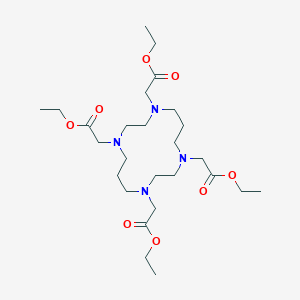
![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)
